Methyl 7-methyl-1H-indole-5-carboxylate
Overview
Description
Methyl 7-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Scientific Research Applications
Methyl 7-methyl-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Methyl 7-methyl-1H-indole-5-carboxylate, also known as 7-Methyl-1H-indole-5-carboxylic acid methyl ester, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as Methyl 7-methyl-1H-indole-5-carboxylate, are known to interact with multiple receptors, which makes them useful in developing new biologically active compounds . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
Indole derivatives have shown to influence cell function significantly. They have been found to impact cell signaling pathways, gene expression, and cellular metabolism . This compound, in particular, has been used in the preparation of inhibitors of CD38, which are useful in the treatment of cancer .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are generally stable and have been used in various long-term studies .
Dosage Effects in Animal Models
Indole derivatives have been studied extensively in animal models, and their effects can vary with dosage .
Metabolic Pathways
Indole derivatives, such as this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can be converted into various other compounds, influencing metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles based on their chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Methyl 7-methyl-1H-indole-5-carboxylate, often involves the construction of the indole ring system through various methodologies. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . Another approach is the Fischer indole synthesis, which uses phenylhydrazines and ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Comparison with Similar Compounds
- Methyl 1H-indole-7-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 1H-indole-3-carboxylate
Comparison: Compared to these similar compounds, Methyl 7-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 7-position and the carboxylate group at the 5-position can lead to different chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHUBDYDVDLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441373 | |
Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-25-3 | |
Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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